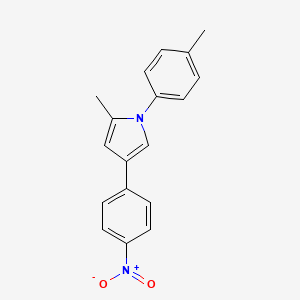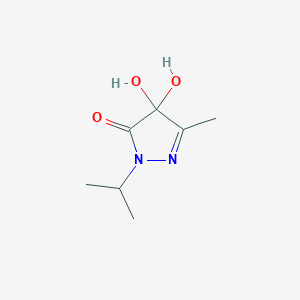
4,4-Dihydroxy-1-isopropyl-3-methyl-1H-pyrazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Dihydroxy-1-isopropyl-3-methyl-1H-pyrazol-5(4H)-one is a synthetic organic compound belonging to the pyrazolone family. Pyrazolones are known for their diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dihydroxy-1-isopropyl-3-methyl-1H-pyrazol-5(4H)-one typically involves the condensation of appropriate hydrazines with diketones or ketoesters. The reaction conditions often include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to facilitate the formation of the pyrazolone ring.
Industrial Production Methods
Industrial production methods may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of automated reactors and purification systems ensures consistent quality and efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinone derivatives.
Reduction: Reduction reactions may yield hydrazine derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce various functional groups into the pyrazolone ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce quinones, while substitution reactions can yield a variety of functionalized pyrazolones.
科学研究应用
Chemistry
In chemistry, 4,4-Dihydroxy-1-isopropyl-3-methyl-1H-pyrazol-5(4H)-one is used as a building block for synthesizing more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.
Biology
Biologically, pyrazolones are known for their anti-inflammatory, analgesic, and antipyretic properties. This compound may be investigated for similar activities, contributing to the development of new therapeutic agents.
Medicine
In medicine, derivatives of pyrazolones are explored for their potential in treating various conditions, including pain, inflammation, and fever. Research may focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds.
Industry
Industrially, pyrazolones are used in the production of dyes, pigments, and agrochemicals. Their ability to form stable complexes with metals makes them useful in various applications, including catalysis and material science.
作用机制
The mechanism of action of 4,4-Dihydroxy-1-isopropyl-3-methyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in the inflammatory response, leading to reduced production of pro-inflammatory mediators. The exact molecular targets and pathways would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
4-Hydroxy-1-methyl-2-phenyl-1H-pyrazol-3(2H)-one: Known for its analgesic and antipyretic properties.
3-Methyl-1-phenyl-2-pyrazolin-5-one: Used as an intermediate in organic synthesis.
1,2-Dihydro-3H-pyrazol-3-one: Investigated for its biological activities.
Uniqueness
4,4-Dihydroxy-1-isopropyl-3-methyl-1H-pyrazol-5(4H)-one stands out due to its unique substitution pattern, which may confer distinct reactivity and biological activity compared to other pyrazolones. Its specific functional groups can influence its interaction with biological targets and its overall stability.
属性
分子式 |
C7H12N2O3 |
|---|---|
分子量 |
172.18 g/mol |
IUPAC 名称 |
4,4-dihydroxy-5-methyl-2-propan-2-ylpyrazol-3-one |
InChI |
InChI=1S/C7H12N2O3/c1-4(2)9-6(10)7(11,12)5(3)8-9/h4,11-12H,1-3H3 |
InChI 键 |
CPCWAGALLHBDLU-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C(=O)C1(O)O)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


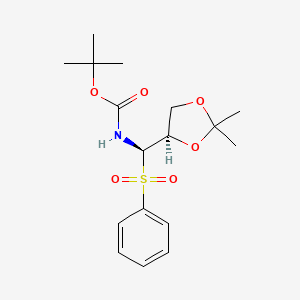
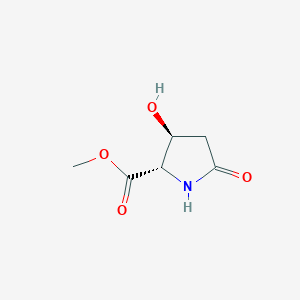

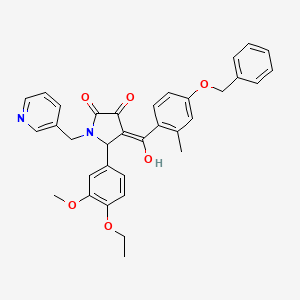
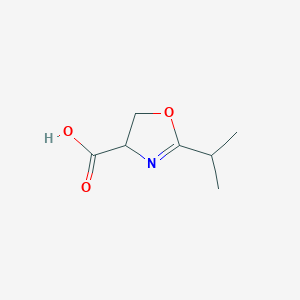
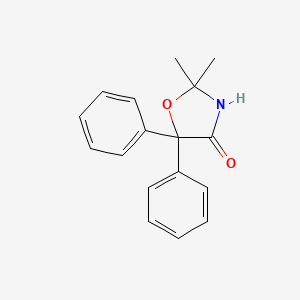


![2-Ethoxybenzo[d]oxazol-4-amine](/img/structure/B12876821.png)
![(R)-(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclopentylphosphine)](/img/structure/B12876836.png)
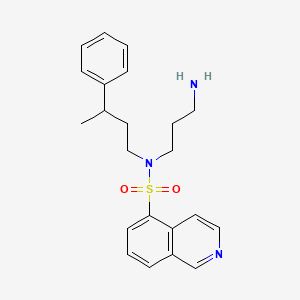
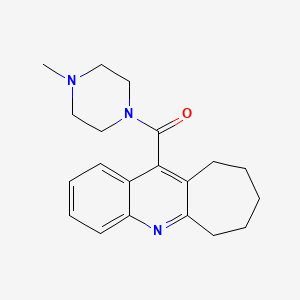
![Methyl 1H-[1,2,3]triazolo[4,5-c]pyridine-1-carboxylate](/img/structure/B12876851.png)
